molecular formula C15H15ClO3S B7440152 2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate

2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B7440152
M. Wt: 310.8 g/mol
InChI Key: HTWOVGPOBJADSU-UHFFFAOYSA-N
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Description

2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group and a trimethylbenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of 2-chlorophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring can help in maintaining consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chlorophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfinates and thiols.

Scientific Research Applications

2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The chlorophenyl group can also participate in hydrophobic interactions, enhancing the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
  • 2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
  • 2,4,6-Trichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate

Uniqueness

2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. The presence of three methyl groups on the benzene ring also contributes to its steric and electronic characteristics, differentiating it from other similar compounds.

Properties

IUPAC Name

(2-chlorophenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3S/c1-10-8-11(2)15(12(3)9-10)20(17,18)19-14-7-5-4-6-13(14)16/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWOVGPOBJADSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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